diethyl pivaloylmalonate

Organic Synthesis Beta-Keto Ester Cleavage Pharmaceutical Intermediate

Diethyl pivaloylmalonate (CAS 22524-02-3) is a C12H20O5 β-ketoester derivative of malonic acid bearing a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group. With a molecular weight of 244.28 g/mol and a logP of 1.344, this compound exhibits physical properties distinct from unsubstituted diethyl malonate, including a significantly higher boiling point (287.2°C vs.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS No. 22524-02-3
Cat. No. B8781661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl pivaloylmalonate
CAS22524-02-3
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC
InChIInChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3
InChIKeyOYQLPNVWHRIXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pivaloylmalonate CAS 22524-02-3: Chemical Profile and Procurement Relevance


Diethyl pivaloylmalonate (CAS 22524-02-3) is a C12H20O5 β-ketoester derivative of malonic acid bearing a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group . With a molecular weight of 244.28 g/mol and a logP of 1.344, this compound exhibits physical properties distinct from unsubstituted diethyl malonate, including a significantly higher boiling point (287.2°C vs. 199°C) . Its primary utility lies in serving as a precursor to alpha-pivaloyl-substituted acetic acid esters, which are key intermediates in photographic chemicals and pharmaceuticals [1], and as a direct starting material for the preparation of sterically defined triols essential for GABA antagonist bicyclic phosphate synthesis [2].

Procurement Risk: Why Diethyl Malonate or Dimethyl Pivaloylmalonate Cannot Simply Replace Diethyl Pivaloylmalonate


Simple substitution of diethyl pivaloylmalonate with diethyl malonate or dimethyl pivaloylmalonate is not viable due to fundamentally different reactivity, steric profile, and product outcomes. Diethyl malonate lacks the pivaloyl group, precluding access to alpha-pivaloyl-substituted acetic acid esters and the unique steric environment required for selective reductions [1][2]. Dimethyl pivaloylmalonate, while sharing the pivaloyl moiety, exhibits a distinct reaction yield profile—93% conversion to methyl pivaloylacetate vs. 83% for the diethyl analog under identical conditions—and leads to a different ester product (methyl vs. ethyl), which critically impacts downstream synthetic compatibility and purification logistics [2]. Furthermore, the diethyl ester's higher boiling point and logP relative to diethyl malonate directly affect solvent choices, workup procedures, and formulation behavior .

Head-to-Head Quantitative Differentiation: Diethyl Pivaloylmalonate vs. Analogs


Reaction Yield Divergence: Diethyl vs. Dimethyl Pivaloylmalonate in Pivaloylacetate Ester Synthesis

Under identical base-catalyzed cleavage conditions (sodium methoxide, diethyl ether solvent, 35°C, 7 hours), diethyl pivaloylmalonate converts to ethyl pivaloylacetate with an 83% yield, whereas dimethyl pivaloylmalonate yields 93% methyl pivaloylacetate [1]. This 10% yield difference is a direct consequence of the alkyl ester identity and impacts process economics and product specification.

Organic Synthesis Beta-Keto Ester Cleavage Pharmaceutical Intermediate

Physical Property Contrast: Boiling Point and LogP vs. Diethyl Malonate

Diethyl pivaloylmalonate exhibits a boiling point of 287.2°C (at 760 mmHg) and a logP of 1.344, whereas diethyl malonate has a boiling point of 199.3°C and a logP of 0.70 . The +88°C higher boiling point and +0.644 logP unit increase reflect the introduction of the bulky pivaloyl group, directly altering volatility and lipophilicity.

Process Chemistry Purification Formulation

Application-Specific Differentiation: Direct Reduction to Sterically Defined Triol for GABA Antagonist Synthesis

Diethyl pivaloylmalonate serves as a direct precursor to 2-(hydroxymethyl)-2-tert-butyl-1,3-propanediol via reduction, a triol building block for the synthesis of bicyclic phosphate GABA antagonists [1]. Alternative routes to similar triols involve multi-step sequences (e.g., Tollens condensation of aldehydes with formaldehyde or hydroxymethylation of alkylmalonates followed by reduction), which introduce additional process complexity and yield losses [1]. No alternative malonate ester lacking the pivaloyl group can directly yield the same sterically encumbered triol.

Neuroscience Agrochemical Caged Phosphate Synthesis

Steric Protection Advantage: Pivaloyl Group Selectivity vs. Acetyl and Benzoyl Protecting Groups

The pivaloyl (Piv) group, as present in diethyl pivaloylmalonate, is documented to selectively protect less sterically hindered hydroxy groups due to its pronounced steric bulk, whereas acetyl and benzoyl groups offer less discrimination . This intrinsic property, inherited from the pivaloyl moiety, imparts the compound with a capacity for regioselective transformations that cannot be matched by malonates bearing smaller acyl groups (e.g., acetyl malonates).

Protecting Group Strategy Regioselective Synthesis Steric Hindrance

Evidence-Driven Application Scenarios for Diethyl Pivaloylmalonate (CAS 22524-02-3)


Pharmaceutical Intermediate Manufacturing: Production of Ethyl Pivaloylacetate

Utilize diethyl pivaloylmalonate as the preferred starting material when the target API intermediate is ethyl pivaloylacetate, based on the established 83% yield under mild base-catalyzed cleavage conditions [1]. The choice between diethyl and dimethyl pivaloylmalonate hinges on the desired ester in the final intermediate, and the diethyl analog is essential when ethyl pivaloylacetate is required by a downstream patent or synthetic route.

Neuroscience Tool Compound Synthesis: GABA Antagonist Bicyclic Phosphate Precursor

Deploy diethyl pivaloylmalonate in reduction reactions to generate 2-(hydroxymethyl)-2-tert-butyl-1,3-propanediol, a key triol building block for the synthesis of bicyclic phosphate GABA antagonists [2]. This single-step transformation avoids the multi-step sequences required for alternative triol preparations, accelerating SAR studies and lead optimization in neuroscience and agrochemical research.

Process Development: Scale-Up Considerations for High-Boiling and Lipophilic Intermediates

Account for the compound's boiling point (287.2°C) and logP (1.344) when designing large-scale workup and purification protocols . The significantly higher boiling point relative to diethyl malonate (199.3°C) dictates vacuum distillation parameters and may influence solvent choice in extraction processes, while the elevated logP affects phase partitioning behavior in aqueous-organic biphasic systems.

Regioselective Organic Synthesis: Exploiting Pivaloyl Steric Bias

Employ diethyl pivaloylmalonate in synthetic sequences where the pivaloyl group's inherent steric hindrance can be exploited to achieve regioselective transformations, such as the selective protection of less hindered hydroxy groups . This intrinsic property differentiates it from malonates carrying smaller acyl groups and can simplify complex molecule construction by reducing the need for orthogonal protecting group strategies.

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